Cas no 1803708-37-3 (1,2-Dibromo-4,6-difluoro-3-ethylbenzene)

1,2-Dibromo-4,6-difluoro-3-ethylbenzene 化学的及び物理的性質
名前と識別子
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- 1,2-Dibromo-4,6-difluoro-3-ethylbenzene
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- インチ: 1S/C8H6Br2F2/c1-2-4-5(11)3-6(12)8(10)7(4)9/h3H,2H2,1H3
- InChIKey: SAHWIZODUFUOMU-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C=C(C=1CC)F)F)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 154
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 0
1,2-Dibromo-4,6-difluoro-3-ethylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013015793-500mg |
1,2-Dibromo-4,6-difluoro-3-ethylbenzene |
1803708-37-3 | 97% | 500mg |
798.70 USD | 2021-06-25 | |
Alichem | A013015793-1g |
1,2-Dibromo-4,6-difluoro-3-ethylbenzene |
1803708-37-3 | 97% | 1g |
1,504.90 USD | 2021-06-25 | |
Alichem | A013015793-250mg |
1,2-Dibromo-4,6-difluoro-3-ethylbenzene |
1803708-37-3 | 97% | 250mg |
504.00 USD | 2021-06-25 |
1,2-Dibromo-4,6-difluoro-3-ethylbenzene 関連文献
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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3. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
1,2-Dibromo-4,6-difluoro-3-ethylbenzeneに関する追加情報
1,2-Dibromo-4,6-difluoro-3-ethylbenzene: A Comprehensive Overview
The compound 1,2-Dibromo-4,6-difluoro-3-ethylbenzene (CAS No. 1803708-37-3) is a highly specialized aromatic compound with a unique structure that makes it valuable in various chemical applications. This compound is characterized by the presence of bromine atoms at positions 1 and 2 on the benzene ring, fluorine atoms at positions 4 and 6, and an ethyl group at position 3. The combination of these substituents imparts distinct chemical properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of halogenated aromatic compounds like 1,2-Dibromo-4,6-difluoro-3-ethylbenzene in the development of advanced materials and pharmaceuticals. The bromine and fluorine atoms contribute to the compound's electronic properties, which are crucial for applications in electronics and optoelectronics. For instance, researchers have explored the use of this compound as a precursor for synthesizing novel organic semiconductors with enhanced charge transport properties.
The synthesis of 1,2-Dibromo-4,6-difluoro-3-ethylbenzene typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields. One common approach involves the bromination of a fluorinated benzene derivative followed by selective alkylation to introduce the ethyl group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.
In terms of physical properties, 1,2-Dibromo-4,6-difluoro-3-ethylbenzene exhibits a melting point of approximately 55°C and a boiling point around 205°C under standard atmospheric pressure. Its solubility in organic solvents such as dichloromethane and toluene is relatively high, which facilitates its use in various chemical reactions. The compound's stability under thermal and oxidative conditions has also been extensively studied, making it suitable for applications requiring long-term durability.
One of the most promising applications of 1,2-Dibromo-4,6-difluoro-3-ethylbenzene is in the field of materials science. Researchers have utilized this compound as a building block for synthesizing advanced polymers with tailored electronic properties. For example, recent studies have demonstrated its potential as a monomer for producing high-performance thermoplastics with improved thermal stability and mechanical strength.
In addition to its industrial applications, 1,2-Dibromo-4,6-difluoro-3-ethylbenzene has also found relevance in pharmacological research. Its unique structure allows for selective interactions with biological molecules, making it a valuable tool in drug discovery efforts. Recent experiments have explored its potential as an inhibitor of certain enzyme pathways associated with neurodegenerative diseases.
The environmental impact of 1,2-Dibromo-4,6-difluoro-3-Ethylbenzene has also been a topic of interest among researchers. Studies have shown that while the compound is not inherently toxic at low concentrations, its degradation products may pose risks to aquatic ecosystems if not properly managed. This has led to increased focus on developing sustainable methods for its production and disposal.
In conclusion,1,2-Dibromo -4 ,6 -difl uoro -3 -etyl benzne ( CAS No . 1803708 - 37 - 3 ) is a versatile compound with significant potential across multiple disciplines . Its unique chemical structure , combined with recent advancements in synthesis and application techniques , positions it as an important material for future innovations . As research continues to uncover new possibilities , this compound will likely play an increasingly vital role in both academic and industrial settings .
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